3-(3,5-Dimethylphenyl)prop-2-yn-1-ol 3-(3,5-Dimethylphenyl)prop-2-yn-1-ol
Brand Name: Vulcanchem
CAS No.: 635752-00-0
VCID: VC11687095
InChI: InChI=1S/C11H12O/c1-9-6-10(2)8-11(7-9)4-3-5-12/h6-8,12H,5H2,1-2H3
SMILES: CC1=CC(=CC(=C1)C#CCO)C
Molecular Formula: C11H12O
Molecular Weight: 160.21 g/mol

3-(3,5-Dimethylphenyl)prop-2-yn-1-ol

CAS No.: 635752-00-0

VCID: VC11687095

Molecular Formula: C11H12O

Molecular Weight: 160.21 g/mol

* For research use only. Not for human or veterinary use.

3-(3,5-Dimethylphenyl)prop-2-yn-1-ol - 635752-00-0

Description

Chemical Name and Structure:

  • IUPAC Name: 3-(3,5-Dimethylphenyl)prop-2-yn-1-ol

  • Molecular Formula: C11H12OC_{11}H_{12}O

  • Functional Groups:

    • A phenyl ring substituted with two methyl groups at positions 3 and 5.

    • A propargyl alcohol group (CH2CCOH-CH_2-C\equiv C-OH) attached to the phenyl ring.

This compound is an aromatic alcohol with an alkyne functional group, making it a versatile intermediate in organic synthesis.

Applications and Uses

  • Synthetic Intermediate:

    • The compound's propargyl alcohol group makes it useful in click chemistry and other coupling reactions.

    • It may serve as a precursor for synthesizing pharmaceuticals, agrochemicals, or specialty polymers.

  • Material Science:

    • The presence of an alkyne group suggests potential utility in polymer cross-linking or materials with unique electronic properties.

  • Pharmaceutical Research:

    • Aromatic alcohols with alkyne groups are often explored for bioactivity, including antimicrobial or anticancer properties.

Synthesis Pathways

General Synthetic Route:
The compound can be synthesized through the following steps:

  • Sonogashira Coupling Reaction:

    • React 3,5-dimethylbromobenzene with propargyl alcohol in the presence of a palladium catalyst.

  • Hydroboration-Oxidation (Optional):

    • To selectively reduce or modify the alkyne group for further derivatization.

Analytical Characterization

To confirm the identity and purity of this compound, the following techniques are typically employed:

  • NMR Spectroscopy (¹H and ¹³C):

    • Chemical shifts corresponding to aromatic protons, methyl groups, and the hydroxyl group.

  • Infrared Spectroscopy (IR):

    • Characteristic peaks for OH-OH (~3200–3600 cm⁻¹), CCC\equiv C (~2100 cm⁻¹), and aromatic C-H bonds (~3000 cm⁻¹).

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=160m/z = 160, confirming molecular weight.

  • Elemental Analysis:

    • To verify the empirical formula C11H12OC_{11}H_{12}O.

Safety and Handling

While specific safety data for this compound is unavailable, general precautions for handling aromatic alcohols and alkynes apply:

  • Toxicity: Handle with care; avoid ingestion or inhalation.

  • Storage: Store in a cool, dry place away from oxidizing agents.

  • Flammability: Likely flammable due to the presence of an alkyne group.

CAS No. 635752-00-0
Product Name 3-(3,5-Dimethylphenyl)prop-2-yn-1-ol
Molecular Formula C11H12O
Molecular Weight 160.21 g/mol
IUPAC Name 3-(3,5-dimethylphenyl)prop-2-yn-1-ol
Standard InChI InChI=1S/C11H12O/c1-9-6-10(2)8-11(7-9)4-3-5-12/h6-8,12H,5H2,1-2H3
Standard InChIKey LLFULTQAPOJNGK-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)C#CCO)C
Canonical SMILES CC1=CC(=CC(=C1)C#CCO)C
PubChem Compound 20546828
Last Modified Nov 23 2023

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